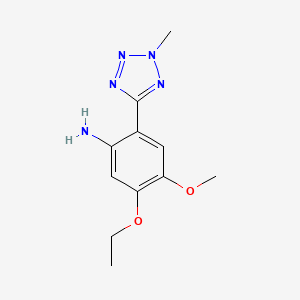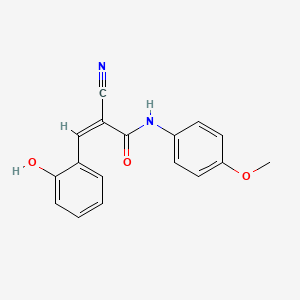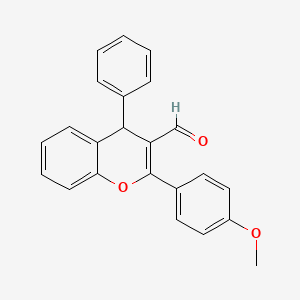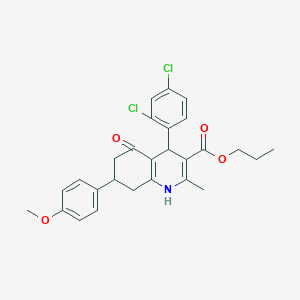
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline, also known as EMOTA, is a synthetic compound with potential applications in scientific research. It is a tetrazole-based aniline derivative that has been shown to exhibit interesting biochemical and physiological effects.
Applications De Recherche Scientifique
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline has been shown to have potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. It has been found to have an inhibitory effect on the activity of certain ion channels, such as the TRPM7 channel, which is involved in cellular functions such as proliferation, differentiation, and apoptosis. 5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline has also been shown to inhibit the activity of certain enzymes, such as the protein tyrosine phosphatase 1B, which is involved in the regulation of insulin signaling and glucose metabolism.
Mécanisme D'action
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline is believed to exert its effects through the inhibition of ion channels and enzymes. The compound has been shown to bind to specific sites on these proteins, thereby blocking their activity. The exact mechanism of action of 5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline is still being studied, but it is thought to involve the interaction with specific amino acid residues on the target proteins.
Biochemical and Physiological Effects:
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, and it has also been shown to have anti-inflammatory properties. 5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages. Additionally, 5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be confirmed through various analytical techniques. 5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline has been shown to be selective in its inhibitory effects, meaning that it can target specific ion channels and enzymes without affecting others. However, there are also limitations to the use of 5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline in lab experiments. The compound has not yet been extensively studied in vivo, and its safety profile is not well established. Additionally, the specific concentration and dosing of 5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline required for optimal effects are still being studied.
Orientations Futures
There are several future directions for research on 5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline. One area of interest is the development of more potent and selective analogs of the compound. Another area of interest is the study of the compound's effects in vivo, including its safety profile and pharmacokinetics. Additionally, the potential therapeutic applications of 5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline in various diseases, such as cancer and diabetes, warrant further investigation. Finally, the role of 5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline in modulating ion channels and enzymes in other biological systems, such as the cardiovascular and immune systems, is an area of potential future research.
Méthodes De Synthèse
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline can be synthesized through a multi-step process that involves the reaction of 2-methyl-2H-tetrazol-5-ylamine with 4-methoxy-2-nitroanisole, followed by reduction with sodium dithionite, and finally, the reaction with 5-bromo-2-ethoxyaniline. The purity of the compound can be confirmed through NMR spectroscopy, HPLC, and mass spectrometry.
Propriétés
IUPAC Name |
5-ethoxy-4-methoxy-2-(2-methyltetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-4-18-10-6-8(12)7(5-9(10)17-3)11-13-15-16(2)14-11/h5-6H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSAXIYRQCYIKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)C2=NN(N=N2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-4-methoxy-2-(2-methyl-2H-tetrazol-5-yl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B4895608.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-1-naphthyl-2-oxoacetamide](/img/structure/B4895613.png)
![5-cyclohexyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4895620.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4895628.png)

![ethyl 3-(3-chlorobenzyl)-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4895653.png)
![methyl 4-{[2-(benzoylamino)-5-phenyl-2,4-pentadienoyl]amino}benzoate](/img/structure/B4895663.png)

![1-[4-(1-methyl-1-phenylethyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol hydrochloride](/img/structure/B4895675.png)
![3-[3-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4895678.png)
![2-chloro-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4895682.png)

![2-(3-chlorophenyl)-3-[5-(4-fluorophenyl)-2-furyl]acrylonitrile](/img/structure/B4895703.png)
